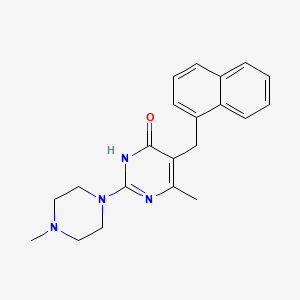![molecular formula C22H29F3N2OS B14940156 2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(propylamino)pyridin-4-yl]sulfanyl}phenol](/img/structure/B14940156.png)
2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(propylamino)pyridin-4-yl]sulfanyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(PROPYLAMINO)-4-PYRIDYL]SULFANYL}PHENOL: is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, trifluoromethyl groups, and a pyridylsulfanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridylsulfanyl moiety, potentially converting it to a thiol or sulfide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry: In industrial applications, the compound is used as an antioxidant in fuels, lubricants, and polymers. It helps to stabilize these materials and extend their shelf life.
Mecanismo De Acción
The mechanism by which 2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(PROPYLAMINO)-4-PYRIDYL]SULFANYL}PHENOL exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, while the trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridylsulfanyl moiety can interact with metal ions and other cofactors, modulating enzyme activity and signaling pathways.
Comparación Con Compuestos Similares
2,6-Di-tert-butylphenol: A simpler analog without the pyridylsulfanyl and trifluoromethyl groups.
4-(Trifluoromethyl)phenol: Lacks the tert-butyl and pyridylsulfanyl groups.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and industrial applications.
Uniqueness: The uniqueness of 2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(PROPYLAMINO)-4-PYRIDYL]SULFANYL}PHENOL lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and trifluoromethyl groups enhances its stability and lipophilicity, while the pyridylsulfanyl moiety provides additional sites for interaction with biomolecules and metal ions.
Propiedades
Fórmula molecular |
C22H29F3N2OS |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[2,3,5-trifluoro-6-(propylamino)pyridin-4-yl]sulfanylphenol |
InChI |
InChI=1S/C22H29F3N2OS/c1-8-9-26-20-16(24)18(15(23)19(25)27-20)29-12-10-13(21(2,3)4)17(28)14(11-12)22(5,6)7/h10-11,28H,8-9H2,1-7H3,(H,26,27) |
Clave InChI |
RBCSQEVRBOFGHH-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC(=C(C(=C1F)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14940075.png)
![3-[(E)-1H-1,2,4-triazol-5-yldiazenyl]quinoline-2,4(1H,3H)-dione](/img/structure/B14940083.png)
![Tetramethyl 6'-[(3,5-dimethoxyphenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940086.png)
![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B14940097.png)
![4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B14940099.png)

![2-Amino-7-(4-methoxyphenyl)-1'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B14940113.png)
![3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B14940120.png)
![6-amino-4-[(4-methylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B14940122.png)
![1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one](/img/structure/B14940127.png)
![3-[(E)-(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]-2H-chromene-2,4(3H)-dione](/img/structure/B14940130.png)

![1-cycloheptyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14940154.png)
![(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940161.png)
